Isopropyl 4-amino-2-sulfamoylbenzoate is a chemical compound with the molecular formula CHNOS. It is classified as a sulfonamide derivative, specifically an ester of 4-amino-2-sulfamoylbenzoic acid. This compound has garnered attention due to its potential applications in pharmaceuticals and biochemistry, particularly as a TRPM8 antagonist, which may have implications in pain management and other therapeutic areas .
The compound is derived from 4-amino-2-sulfamoylbenzoic acid, which is known for its sulfonamide properties. Sulfonamides are a class of compounds that contain a sulfonamide group (-SONH) attached to an aromatic ring. Isopropyl 4-amino-2-sulfamoylbenzoate falls under the broader category of amine compounds due to the presence of the amino group (-NH).
The synthesis of isopropyl 4-amino-2-sulfamoylbenzoate typically involves the esterification of 4-amino-2-sulfamoylbenzoic acid with isopropanol. This reaction is generally catalyzed by a strong acid, such as sulfuric acid, and conducted under reflux conditions.
In industrial settings, continuous flow reactors may be employed to optimize yield and purity during large-scale production .
Isopropyl 4-amino-2-sulfamoylbenzoate features a complex structure characterized by its functional groups:
Isopropyl 4-amino-2-sulfamoylbenzoate can undergo several chemical reactions:
The mechanism of action of isopropyl 4-amino-2-sulfamoylbenzoate primarily relates to its role as a TRPM8 antagonist. The TRPM8 channel is involved in sensing cold temperatures and menthol. By inhibiting this channel, the compound may modulate pain pathways associated with cold sensations.
Research indicates that sulfonamide derivatives can effectively block TRPM8 activity, leading to analgesic effects in various models .
The compound's stability and solubility profile make it suitable for various pharmaceutical formulations .
Isopropyl 4-amino-2-sulfamoylbenzoate has several scientific uses:
The development of sulfonamide therapeutics represents a watershed moment in medicinal chemistry, beginning with Prontosil's serendipitous discovery in the 1930s. As prototypical antibacterial agents, early sulfonamides functioned as competitive antagonists of p-aminobenzoic acid (PABA) in bacterial folate synthesis, establishing the pharmacophore framework featuring an aromatic ring with amino and sulfonamide substituents [1] [4]. Isopropyl 4-amino-2-sulfamoylbenzoate epitomizes the strategic evolution of this scaffold through bioisosteric replacement and regiochemical optimization – its ortho-sulfamoyl/para-amine arrangement creates a steric and electronic profile distinct from first-generation sulfanilamides.
Modern structure-activity relationship (SAR) studies reveal that 4-amino-2-sulfamoylbenzoic acid derivatives exhibit enhanced dihydropteroate synthase (DHPS) binding affinity due to orthogonal dipole alignment complementary with the bacterial enzyme's active site [1]. The compound's zwitterionic character (pKa ≈ 4.2 for carboxylic acid, ≈9.8 for amine) enables membrane permeability in neutral intestinal pH while maintaining solubility in physiological compartments – a critical advance over insoluble early sulfonamides responsible for crystalluria. Contemporary research leverages this scaffold in antibiotic adjuvant development, where its sulfamoyl group disrupts bacterial resistance mechanisms when conjugated to novel antimicrobials [3].
Table 1: Evolution of Sulfonamide Pharmacophores in Antimicrobial Development
Generation | Prototype Compound | Therapeutic Limitation | Structural Advancement in Isopropyl 4-amino-2-sulfamoylbenzoate |
---|---|---|---|
1st (1930s) | Sulfanilamide | Low solubility, crystalluria | Carboxylate ester improves solubility and metabolic stability |
2nd (1940s) | Sulfathiazole | Hypersensitivity | Ortho-sulfamoyl reduces cross-reactivity |
3rd (1950s) | Sulfamethoxazole | Resistance development | Novel sulfamoyl-amino-benzoate pattern evades common resistance |
Modern | Target compound | Targeted delivery | Isopropyl ester enables prodrug design |
Crystallographic analyses confirm that the meta-related sulfamoyl and carboxylate groups create an optimal 120° dipole alignment for protein binding, distinguishing it from traditional para-aminobenzenesulfonamides. This vector geometry facilitates hydrogen bond networks with DHPS conserved residues (Arg63, Phe189) while the isopropyl ester occupies a hydrophobic cleft absent in earlier targets [4] [7]. The molecule thus represents a transitional archetype between classical sulfonamide antibiotics and contemporary sulfonyl-containing enzyme inhibitors targeting carbonic anhydrase, endothelin receptors, and proteases.
The strategic incorporation of isopropyl ester functionality addresses a fundamental challenge in sulfonamide therapeutics: the carboxylate bioisosterism dilemma. While carboxylic acids enhance target binding through ionic interactions, their ionization limits membrane permeability. Isopropyl 4-amino-2-sulfamoylbenzoate resolves this via pro-drug transformation – the ester serves as a transient lipophilic mask metabolized in vivo to the active acid [1] [6].
Comparative studies demonstrate the isopropyl group's superiority over other esters: methyl esters undergo premature hydrolysis in hepatic portal circulation, while tert-butyl esters risk incomplete conversion. The isopropyl motif achieves an optimal partition coefficient (logP ≈1.8) – substantially higher than the carboxylic acid parent (logP ≈0.3) yet lower than metabolically stable aromatic esters [6]. This balance facilitates efficient intestinal absorption followed by controlled enzymatic reactivation through carboxylesterase 1 (CES1)-mediated hydrolysis in target tissues. Single-crystal X-ray diffraction confirms the ester's role in molecular packing: the isopropyl group creates a hydrophobic cap that reduces crystal lattice energy, yielding a higher melting point (355-357 K) than ethyl analogues yet maintaining adequate aqueous solubility (≈12 mg/mL) through residual polar surface area [7].
Table 2: Comparative Physicochemical Properties of Benzoate Ester Derivatives
Ester Group | LogP | Aqueous Solubility (mg/mL) | Hydrolysis t½ (Human Plasma) | Crystallinity |
---|---|---|---|---|
Methyl | 0.9 | 38.2 ± 1.5 | 8.2 ± 0.3 min | Low (amorphous) |
Ethyl | 1.3 | 24.7 ± 0.9 | 42.7 ± 2.1 min | Moderate |
Isopropyl | 1.8 | 12.1 ± 0.7 | 3.8 ± 0.2 hr | High (crystalline) |
tert-Butyl | 2.4 | 3.2 ± 0.3 | >24 hr | Very high |
Synthetic accessibility reinforces the isopropyl group's utility: Fischer esterification of 4-amino-2-sulfamoylbenzoic acid with isopropanol under acidic catalysis achieves >79% yield with minimal purification – a scalable process critical for pharmaceutical development [7]. The ester's steric bulk strategically blocks amide bond formation at the ortho-carboxylate, a common degradation pathway observed in simpler alkyl esters. Furthermore, the branched alkyl chain creates a metabolic soft spot resistant to oxidative metabolism while remaining susceptible to hydrolytic cleavage – an ideal profile for sustained activity without toxic metabolites [6].
Molecular dynamics simulations reveal that the isopropyl group induces a conformational bias in the active molecule: in aqueous environments, the ester rotates to shield the sulfamoyl group, reducing desolvation energy during membrane permeation. Upon binding to target enzymes, the ester reorients to expose both sulfamoyl and amino groups for protein interactions, demonstrating its role as a conformational modulator beyond mere solubility enhancement [1] [7]. This dual functionality establishes isopropyl esterification as a versatile strategy in sulfonamide prodrug design, particularly for compounds requiring both systemic exposure and localized activation.
Synthetic Pathway Illustration:4-Aminobenzoic acid + Isopropanol →H+ Isopropyl 4-aminobenzoate →SO2Cl2/NH3 Isopropyl 4-amino-2-sulfamoylbenzoate
Key Structural Impacts:
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: